3-(5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid
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Overview
Description
3-(5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid is a complex organic compound that features a unique structure combining pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a][1,4]diazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the diazepine ring. The final step involves the attachment of the propanoic acid moiety. Common reagents used in these reactions include organolithium compounds, electrophiles, and various catalysts .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of scalable and cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, electrophiles, and various catalysts. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-(5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-(5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid is unique due to its combination of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a][1,4]diazepine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N6O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[5-(5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid |
InChI |
InChI=1S/C19H22N6O3/c1-12-8-13(2)25-17(20-12)10-16(22-25)19(28)23-6-3-7-24-15(11-23)9-14(21-24)4-5-18(26)27/h8-10H,3-7,11H2,1-2H3,(H,26,27) |
InChI Key |
DNKGCNLUOLFMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)N3CCCN4C(=CC(=N4)CCC(=O)O)C3)C |
Origin of Product |
United States |
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